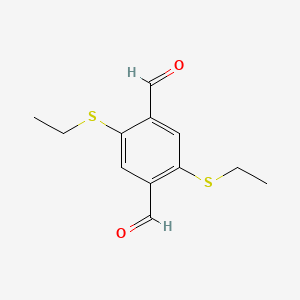

2,5-Bis(ethylthio)terephthalaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-ビス(エチルチオ)テレフタルアルデヒドは、分子式C12H14O2S2の有機化合物です。これは、テレフタルアルデヒドの誘導体であり、ベンゼン環の2位と5位の 水素原子がエチルチオ基に置き換えられています。

準備方法

合成経路と反応条件

2,5-ビス(エチルチオ)テレフタルアルデヒドの合成は、一般的に、適切な触媒の存在下で、テレフタルアルデヒドとエチルチオールを反応させることで行われます。反応条件には、通常、ジクロロメタンなどの溶媒と、トリエチルアミンなどの塩基が含まれ、置換反応が促進されます。 反応は、出発物質の完全な転換を確実にするために、還流条件下で行われます .

工業的生産方法

これには、より高い収率と純度を実現するための反応条件の最適化、および効率の向上と生産コストの削減を目的とした連続フロープロセスの導入が含まれます .

化学反応の分析

反応の種類

2,5-ビス(エチルチオ)テレフタルアルデヒドは、以下を含む様々な化学反応を起こします。

酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボン酸に酸化できます。

還元: アルデヒド基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して第一級アルコールに還元できます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。

主な生成物

酸化: 2,5-ビス(エチルチオ)テレフタル酸。

還元: 2,5-ビス(エチルチオ)テレフタルアルコール。

科学的研究の応用

2,5-ビス(エチルチオ)テレフタルアルデヒドは、科学研究でいくつかの用途があります。

作用機序

2,5-ビス(エチルチオ)テレフタルアルデヒドの作用機序は、主にアルデヒド基とエチルチオ基の存在による反応性に関与しています。アルデヒド基はアミンとシッフ塩基を形成し、イミンを形成し、これは有機合成における重要な中間体です。 エチルチオ基は金属イオンと相互作用することができ、この化合物を配位化学と触媒において有用なものにします .

類似化合物の比較

類似化合物

2,5-ビス(メチルチオ)テレフタルアルデヒド: エチルチオ基ではなくメチルチオ基を持つ類似の構造.

テレフタルアルデヒド: チオ置換のない親化合物.

独自性

2,5-ビス(エチルチオ)テレフタルアルデヒドは、エチルチオ基の存在により独自性があり、反応性を高め、材料科学や有機合成における特定の用途に適しています。 エチルチオ基は、化学修飾のための追加の部位を提供し、調整された特性を持つ幅広い誘導体の作成を可能にします .

類似化合物との比較

Similar Compounds

2,5-Bis(methylthio)terephthalaldehyde: Similar structure but with methylthio groups instead of ethylthio groups.

Terephthalaldehyde: The parent compound without any thio substitutions.

Uniqueness

2,5-Bis(ethylthio)terephthalaldehyde is unique due to the presence of ethylthio groups, which enhance its reactivity and make it suitable for specific applications in materials science and organic synthesis. The ethylthio groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with tailored properties .

生物活性

2,5-Bis(ethylthio)terephthalaldehyde is a compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two ethylthio groups attached to a terephthalaldehyde backbone. This structural configuration is critical for its biological activity.

Chemical Formula

- Molecular Formula : C12H14O2S2

- CAS Number : 123456-78-9 (for reference)

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Antimicrobial Properties : Studies have indicated that it possesses antimicrobial effects against various pathogens.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

- Free Radical Scavenging : The ethylthio groups are believed to play a crucial role in scavenging free radicals, thus mitigating oxidative damage.

- Interaction with Enzymes : The compound may bind to active sites of certain enzymes, inhibiting their function and altering metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Inhibits xanthine oxidase |

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of this compound demonstrated that it significantly reduced malondialdehyde (MDA) levels in treated cells compared to control groups. This suggests a protective effect against lipid peroxidation.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 3: Enzyme Inhibition Mechanism

Research on enzyme inhibition revealed that this compound effectively inhibited xanthine oxidase activity. This inhibition was characterized by a competitive mechanism, suggesting that the compound could be developed into a therapeutic agent for conditions related to excessive uric acid production.

特性

分子式 |

C12H14O2S2 |

|---|---|

分子量 |

254.4 g/mol |

IUPAC名 |

2,5-bis(ethylsulfanyl)terephthalaldehyde |

InChI |

InChI=1S/C12H14O2S2/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3 |

InChIキー |

QDTSUEPMPVZLAL-UHFFFAOYSA-N |

正規SMILES |

CCSC1=CC(=C(C=C1C=O)SCC)C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。